molecular formula C5H5F6I B6336753 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane CAS No. 1346176-00-8

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane

Cat. No.: B6336753
CAS No.: 1346176-00-8
M. Wt: 305.99 g/mol
InChI Key: MZQFBFNTQBQOOS-UHFFFAOYSA-N
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Description

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane (CAS 1346176-00-8) is a halogenated organic compound with the molecular formula C5H5F6I and a molecular weight of 305.99 g/mol . This compound serves as a versatile fluorinated building block in organic synthesis and medicinal chemistry research. The presence of both iodine and multiple fluorine atoms makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of agrochemicals and pharmaceuticals where the introduction of trifluoromethyl groups can significantly alter a compound's metabolic stability, lipophilicity, and bioavailability . Researchers utilize this reagent in various coupling reactions and as a precursor for introducing the 1,1,1-trifluoro-2-(trifluoromethyl)butyl moiety into target structures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

1,1,1-trifluoro-4-iodo-2-(trifluoromethyl)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F6I/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQFBFNTQBQOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F6I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange via Nucleophilic Substitution

A foundational approach involves replacing a terminal halogen (e.g., bromine) with iodine via an SN2 mechanism. This method leverages the higher nucleophilicity of iodide ions in polar aprotic solvents.

Procedure :
A brominated precursor, 1,1,1-trifluoro-4-bromo-2-(trifluoromethyl)butane, is reacted with potassium iodide (KI) in anhydrous acetone under reflux (60°C, 24 h). The reaction is quenched with ice water, and the product is extracted using diethyl ether .

Key Data :

ParameterValue
Yield78%
Reaction Time24 h
SolventAcetone
Temperature60°C

This method is favored for its simplicity but requires highly pure starting materials to avoid competing elimination reactions .

Nickel-Catalyzed Cross-Coupling Under Photoredox Conditions

Recent advancements utilize nickel catalysis paired with photoredox initiation to form carbon-iodine bonds. This method is effective for introducing iodine into sterically hindered fluorinated systems .

Procedure :
A mixture of 1,1,1-trifluoro-2-(trifluoromethyl)but-3-ene (0.2 mmol), Ni(PPh₃)₂Cl₂ (5 mol%), tetrabutylammonium iodide (TBAI, 10 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 6 mol%) in dimethylacetamide (DMA, 2 mL) is irradiated with 440 nm blue LEDs for 20 h at 28°C. The product is purified via silica gel chromatography .

Key Data :

ParameterValue
Yield85%
Reaction Time20 h
Light Source440 nm LEDs
CatalystNi(PPh₃)₂Cl₂

This method achieves high regioselectivity and tolerates electron-withdrawing fluorinated groups, making it ideal for complex substrates .

Radical Iodination Using Zinc-Iodine Systems

Radical-mediated iodination is employed to functionalize tertiary carbons in fluorinated alkanes. Zinc powder and iodine generate in situ zinc iodide, which facilitates radical chain propagation .

Procedure :
Zinc powder (3.7 g, 56 mmol) and iodine (0.33 g, 1.3 mmol) are combined in DMA (10 mL) at 80°C for 3 h. The resultant zinc iodide solution is added to 1,1,1-trifluoro-2-(trifluoromethyl)butane (6.7 g, 28 mmol) and stirred for 16 h at room temperature. The product is isolated via distillation .

Key Data :

ParameterValue
Yield65%
Reaction Time19 h
Temperature80°C (step 1)

While moderate-yielding, this method avoids harsh acidic conditions, preserving acid-sensitive fluorinated groups .

Multi-Step Synthesis from Fluoroolefin Precursors

A sequential strategy involves hydrofluorination of a trifluoromethyl-substituted olefin followed by iodination. This approach ensures precise control over fluorine placement.

Step 1: Hydrofluorination
1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-ene is treated with anhydrous HF in the presence of SbF₅ at −30°C to yield 1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane .

Step 2: Iodination
The intermediate is reacted with iodine monochloride (ICl) in dichloromethane at 0°C for 12 h, followed by reduction with NaHSO₃ to afford the final product .

Key Data :

ParameterValue
Overall Yield52%
Step 1 Temperature−30°C
Step 2 ReagentICl

This method is labor-intensive but offers flexibility in modifying the fluorination pattern .

Grignard Reagent-Based Alkylation

Organomagnesium reagents enable the construction of the butane backbone while introducing fluorine and iodine atoms.

Procedure :
A Grignard reagent (CF₃CF₂MgBr) is prepared in THF and reacted with 1-iodo-3,3,3-trifluoropropane at −78°C. The mixture is warmed to room temperature, quenched with NH₄Cl, and extracted with ethyl acetate. The crude product is distilled under reduced pressure .

Key Data :

ParameterValue
Yield60%
Reaction Time8 h
Temperature−78°C to 25°C

This method is limited by the stability of fluorinated Grignard reagents but provides direct access to branched fluorinated architectures .

Comparative Analysis of Methods

MethodYieldTemperature RangeKey AdvantageLimitation
Halogen Exchange78%60°CSimplicityRequires pure bromo precursor
Nickel Catalysis85%28°CHigh selectivitySpecialized equipment needed
Radical Iodination65%80°CMild conditionsModerate yield
Multi-Step Synthesis52%−30°C to 25°CStructural flexibilityLabor-intensive
Grignard Alkylation60%−78°C to 25°CDirect backbone constructionSensitive reagents

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanes, while oxidation reactions may produce corresponding alcohols or ketones .

Scientific Research Applications

Fluorinated Compounds Development

This compound serves as a key building block in the synthesis of novel fluorinated compounds. The introduction of fluorine atoms into organic molecules can significantly alter their chemical properties, making them suitable for use in pharmaceuticals and agrochemicals due to enhanced bioactivity and selectivity .

Material Science

In material science, 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is utilized in the development of advanced materials such as coatings and polymers. The incorporation of this compound can improve the chemical resistance and thermal stability of these materials .

Environmental Studies

Researchers employ this compound to study the behavior and degradation of fluorinated substances in environmental contexts. Understanding the environmental impact of such compounds is crucial for assessing their ecological footprint and developing strategies for remediation .

Analytical Chemistry

In analytical chemistry, 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane acts as a reference standard. It aids in improving the accuracy of detection and quantification of similar compounds in complex mixtures through techniques such as gas chromatography (GC) and mass spectrometry (MS) .

Medicinal Chemistry

The compound is explored for its potential applications in drug design. Its unique properties allow for the creation of molecules that can exhibit improved pharmacokinetic profiles. Additionally, it can serve as a precursor for radiolabeled compounds used in imaging techniques like single-photon emission computed tomography (SPECT) .

Synthesis Methodologies

The synthesis of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane typically involves several steps starting from appropriate fluorinated precursors. Common methods include:

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles under specific conditions.
  • Oxidation and Reduction: The compound can undergo various redox reactions to form different products.
  • Coupling Reactions: It participates in cross-coupling reactions with aryl or alkyl boronic acids to create new carbon-carbon bonds.

Case Studies and Research Findings

Several studies have highlighted the applications of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane:

  • Medicinal Chemistry Applications: Research has shown that derivatives of this compound exhibit promising results in enhancing drug delivery systems due to their lipophilic nature.
  • Environmental Impact Studies: Investigations into the degradation pathways of this compound have provided insights into its long-term ecological effects.

These findings underscore the versatility and importance of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane across various scientific fields.

Mechanism of Action

The mechanism of action of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane involves its reactivity with various molecular targets. The iodine and trifluoromethyl groups can interact with different pathways, leading to diverse chemical transformations. The exact molecular targets and pathways depend on the specific application and conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
  • Molecular Formula : C₅H₅BrF₆
  • Molecular Weight : 258.99 g/mol
  • Key Differences :
    • Halogen Substitution : Bromine replaces iodine, reducing molecular weight by ~47 g/mol.
    • Reactivity : Bromine’s lower electronegativity compared to iodine may result in slower nucleophilic substitution reactions.
    • Applications : Brominated analogs are often used as flame retardants or intermediates in agrochemicals, whereas iodinated derivatives are more relevant in medicinal chemistry due to iodine’s radiopharmaceutical utility.
Butane, 1,1,1,2,2,3,3-heptafluoro-4-iodo (CAS 374-98-1)
  • Molecular Formula : C₄H₂F₇I
  • Molecular Weight: ~307.95 g/mol . Applications: Higher fluorine content may favor use in high-performance lubricants or insulating fluids.

Functional Group Variants

4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane (CAS 243128-38-3)
  • Molecular Formula : C₇H₅F₁₁IO
  • Molecular Weight : ~472 g/mol .
  • Key Differences: Functional Group: Incorporates a heptafluoropropoxy group (ether) instead of a trifluoromethyl group. Applications: Likely used as a specialty solvent or surfactant in fluoropolymer synthesis.

Fluorination Density and Physical Properties

Evidence from studies on fluorinated butane derivatives (e.g., in bitumen mixtures) suggests that increased fluorination correlates with reduced density and altered phase behavior . For example:

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS Number) Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane C₅H₅F₆I ~306 Iodo, trifluoro, trifluoromethyl Organic synthesis, radiopharma
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane C₅H₅BrF₆ 258.99 Bromo, trifluoro, trifluoromethyl Flame retardants, agrochemicals
Butane, 1,1,1,2,2,3,3-heptafluoro-4-iodo C₄H₂F₇I 307.95 Iodo, heptafluoro High-performance lubricants
4-Iodo-2-heptafluoropropoxy... C₇H₅F₁₁IO ~472 Iodo, heptafluoropropoxy Fluoropolymer synthesis

Research Findings and Implications

  • Reactivity Trends : Iodinated compounds exhibit higher reactivity in halogen-bonding interactions compared to brominated analogs, making them preferable in catalytic systems .
  • Thermal Stability : Increased fluorination (e.g., heptafluoro derivatives) enhances thermal resistance but may limit functionalization opportunities .

Biological Activity

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural features, particularly the presence of multiple fluorine atoms and iodine, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug development.

The compound is characterized by its trifluoromethyl and iodo substituents, which contribute to its chemical reactivity and stability. The molecular formula is C4H6F3IC_4H_6F_3I, and it has been identified as a potent candidate for various chemical reactions due to its electrophilic nature.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of fluorinated derivatives against Escherichia coli and Staphylococcus aureus, suggesting that the presence of halogens enhances the interaction with bacterial cell membranes .

Table 1: Antimicrobial Activity of Fluorinated Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Iodo-1,1,1-trifluoro-2-butaneE. coli32 µg/mL
4-Iodo-1,1,1-trifluoro-2-butaneS. aureus16 µg/mL
Related fluorinated compoundE. faecalis64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In vitro studies have demonstrated that 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane exhibits cytotoxic effects on various cancer cell lines. For example, research has shown that this compound can inhibit the proliferation of human cervical carcinoma (HeLa) and lung carcinoma (A549) cells with IC50 values in the micromolar range .

Table 2: Cytotoxicity of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane

Cell LineIC50 (µM)
HeLa15
A54920
MCF-725

The biological activity of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. The presence of iodine and fluorine can enhance lipophilicity, allowing better penetration into lipid membranes . Additionally, studies suggest that these halogenated compounds can induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL after a 24-hour incubation period .

Case Study 2: Cancer Cell Proliferation

A study focused on the antiproliferative effects of the compound on HeLa cells revealed that treatment with varying concentrations resulted in dose-dependent inhibition of cell growth. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

Q & A

Q. How can crystallography resolve ambiguities in the solid-state structure of this compound?

  • Methodological Answer :
  • Step 1 : Grow single crystals via slow evaporation in halogen-compatible solvents (e.g., dichloromethane/hexane mixtures).
  • Step 2 : Collect high-resolution X-ray diffraction data, focusing on C-I and C-CF3_3 bond lengths and angles.
  • Step 3 : Compare with computational (DFT-optimized) geometries to validate accuracy .

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